Acid red 25
Description
Significance of Acid Red 25 in Environmental and Industrial Chemistry Research
The significance of this compound in industrial chemistry stems primarily from its application as a colorant in the textile industry, particularly for dyeing materials like wool, silk, and nylon. ontosight.aikolorjetchemicals.com Its good solubility in water and vibrant color make it a valuable dye. Current time information in New York, NY, US.pcbiochemres.com The cost-effective synthesis process further enhances its industrial appeal. Current time information in New York, NY, US. Research in this area often focuses on optimizing the dyeing process, including the study of dye-surfactant interactions to improve dye solubility, stabilize dispersion, and ensure uniform application on fabrics. pcbiochemres.com
From an environmental perspective, the very properties that make this compound a useful dye—its stability and high water solubility—also make it a compound of concern. Current time information in New York, NY, US. Like many azo dyes, it is resistant to aerobic degradation, leading to its persistence if released into aquatic ecosystems. Current time information in New York, NY, US. Its solubility facilitates its dispersal in water, posing challenges for wastewater treatment. Consequently, a substantial body of research is dedicated to developing effective methods for removing this compound and similar dyes from industrial effluents. These studies explore various physical, chemical, and biological treatment methods. The development of analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC/MS/MS), is also a critical area of research for detecting and quantifying these dyes in environmental samples and consumer products. nih.govshimadzu.com
Overview of Current Research Trajectories for this compound and Related Acid Dyes
Current research on this compound and other acid dyes is largely focused on remediation and degradation technologies to address their environmental impact. Several key trajectories are being explored:
Adsorption: This is one of the most widely studied methods for dye removal. Research focuses on the use of low-cost and sustainable adsorbents to bind dyes from wastewater. Materials investigated include activated carbon, biochar, and various agricultural wastes like pomelo pith and sesame seed hulls. researchgate.netsemanticscholar.orgnih.govmdpi.com Studies typically involve kinetic and isotherm models to determine the efficiency and mechanism of adsorption. For instance, research on Acid Blue 25 showed it follows pseudo-second-order kinetics and the Langmuir isotherm model when adsorbed onto pomelo pith. mdpi.com
Advanced Oxidation Processes (AOPs): AOPs are powerful methods aimed at the complete mineralization of dyes into simpler, non-toxic compounds. Techniques such as the photo-Fenton process, which uses iron catalysts and hydrogen peroxide under UV light, and the use of strong oxidizing agents like potassium ferrate(VI), are actively being investigated for the degradation of various acid dyes, including Acid Red 18 and Acid Red 27. nih.govpreprints.orgbibliotekanauki.pl
Photocatalytic Degradation: This "green" technology utilizes semiconductor photocatalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO) nanoparticles, which, upon irradiation with UV or visible light, generate highly reactive species that break down dye molecules. researchgate.netscispace.comnih.gov Studies have demonstrated the successful degradation of dyes like Acid Blue 25 and Acid Red 26 using this method. scispace.commdpi.com The efficiency of the process is influenced by factors like catalyst dosage, pH, and the presence of other substances like hydrogen peroxide. nih.govlidsen.com
Biological Degradation: Bioremediation offers an eco-friendly approach to dye treatment. This involves using microorganisms, such as bacteria and fungi, that can decolorize and degrade azo dyes. For example, the bacterium Bacillus megaterium has been shown to effectively degrade Acid Red 337, removing 91% of the dye from a solution within 24 hours under optimal conditions. tandfonline.com
Analytical Method Development: To monitor and regulate the presence of these dyes, sensitive and reliable analytical methods are crucial. Current research includes the development and optimization of techniques like ion-interaction high-performance liquid chromatography (HPLC) for separating and quantifying multiple sulfonated azo dyes in water samples. nih.gov More advanced methods like LC/MS/MS are being developed for the ultra-sensitive detection of carcinogenic dyes, such as Acid Red 26, in textiles. shimadzu.com
These research trajectories highlight the ongoing scientific effort to mitigate the environmental footprint of this compound and related dyes while acknowledging their industrial importance.
Data Tables
Chemical Identity of this compound
| Property | Value | Source(s) |
| IUPAC Name | disodium 7-hydroxy-8-[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate | ingentaconnect.com |
| Synonyms | C.I. This compound, C.I. 16050, Scarlet 3BX, Croceine Scarlet 3BX | pcbiochemres.comlsu.edu |
| Molecular Formula | C₂₀H₁₂N₂Na₂O₇S₂ | Current time information in New York, NY, US.pcbiochemres.comlsu.edu |
| Molecular Weight | 502.43 g/mol | Current time information in New York, NY, US.pcbiochemres.comlsu.edu |
| CAS Number | 5858-93-5 | Current time information in New York, NY, US.pcbiochemres.comlsu.edu |
Adsorption Capacities of Various Adsorbents for Acid Dyes
| Acid Dye | Adsorbent | Maximum Adsorption Capacity (mg/g) | Source(s) |
| Acid Yellow 25 | Activated Carbon | 555.55 | researchgate.net |
| Acid Red 4 | Activated Carbon | 526.32 | researchgate.net |
| Acid Red 88 | Iranian Golden Sesamum Indicum (IGSI) Seeds Hull | 25 | semanticscholar.org |
| Acid Violet 17 | Pine Tree-Derived Biochar | 29 | nih.gov |
| Acid Blue 25 | Pomelo Pith | 26.9 | mdpi.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5858-93-5 |
|---|---|
Molecular Formula |
C20H12N2Na2O7S2 |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
disodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H14N2O7S2.2Na/c23-16-10-8-12-4-3-7-18(31(27,28)29)19(12)20(16)22-21-15-9-11-17(30(24,25)26)14-6-2-1-5-13(14)15;;/h1-11,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
ANOALSLDMDRFRN-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=C3C(=CC=C4)S(=O)(=O)[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=C3C(=CC=C4)S(=O)(=O)[O-])O.[Na+].[Na+] |
Other CAS No. |
5858-93-5 |
Origin of Product |
United States |
Advanced Degradation and Remediation Processes for Acid Red 25 in Aqueous Systems
Adsorption-Based Removal Mechanisms of Acid Red 25
Adsorption is a widely employed and effective method for removing dyes such as this compound from aqueous environments. This process relies on the accumulation of dye molecules onto the surface of a solid adsorbent material. The efficiency of this technique is largely dictated by the chemical and physical properties of the chosen adsorbent.
The ongoing development and characterization of novel adsorbent materials are central to improving the efficiency of this compound removal from wastewater. Research has explored a variety of materials, including those based on carbon, clay, biopolymers, and metal composites, each with unique properties influencing their adsorption capacity.
Carbonaceous materials are frequently utilized for dye removal due to their high surface area and porous structure.
Activated Carbon: Activated carbon, produced from materials like waste wood pallets, has proven effective in adsorbing this compound. researchgate.net The adsorption capacity is influenced by the dye's molecular structure and chemical nature. researchgate.net The process is often pH-dependent, with acidic conditions typically favoring the removal of anionic dyes like this compound.
Biochar: As a cost-effective alternative to activated carbon, biochar derived from various biomass sources is gaining attention. For instance, magnetic biochar made from chicken bones has been developed and shows significant adsorption potential for various dyes. iwaponline.comdntb.gov.ua The magnetic properties of such biochars facilitate easy separation from the treated water.
Clay minerals are abundant, low-cost, and possess a layered structure that is amenable to modification for enhanced dye adsorption. While specific studies on grafted clay and kaolin (B608303) clay for this compound were not predominant in the search results, the general principle of modifying clay surfaces to enhance interaction with anionic dyes is a well-established strategy in wastewater treatment.
Biopolymers and agricultural wastes represent a sustainable and biodegradable class of adsorbents.
Chitosan (B1678972): Chitosan, a derivative of chitin, is effective in removing acidic and basic dyes. Its application in composite materials, such as chitosan-alginate beads, has been explored for the removal of this compound. ijesd.org The efficiency of these beads can be enhanced by incorporating modified agricultural waste like rice husk. ijesd.org The amino groups in chitosan can be protonated, leading to electrostatic attraction with the anionic this compound dye. ijesd.org
Agricultural Wastes: Various agricultural byproducts are being investigated as low-cost adsorbents. scite.ai For example, sawdust has been used to create adsorbents for dye removal. nih.gov The use of agricultural waste aligns with principles of a circular economy by valorizing materials that would otherwise be discarded. scite.ai
Metal-based composites and nanomaterials offer high surface-area-to-volume ratios and can be engineered for selective dye removal.
Magnetic Biomass: Biomagnetic materials have been synthesized and utilized for the removal of this compound. acs.orgresearchgate.net These materials combine the adsorptive properties of biomass with the magnetic separability of iron-based nanoparticles. acs.orgresearchgate.netresearchgate.net The synthesis often involves a simple co-precipitation technique. researchgate.net The resulting magnetic composites can be optimized for efficient dye removal under specific pH conditions. researchgate.net
Understanding the rate of adsorption is crucial for designing effective water treatment systems. Kinetic studies provide insight into the mechanisms controlling the adsorption process. The adsorption of this compound onto various materials, including magnetic biomass, frequently follows the pseudo-second-order kinetic model. acs.orgresearchgate.net This suggests that the rate-limiting step is likely chemisorption, involving the sharing or exchange of electrons between the dye molecules and the adsorbent surface.
For example, the biosorption of this compound onto a synthesized biomagnetic material was well-described by the pseudo-second-order model. researchgate.net This indicates a chemical interaction between the dye and the adsorbent. The equilibrium data for this system were also well-fitted by the Sips and Freundlich isotherm models, suggesting a heterogeneous surface with monolayer adsorption capacity. researchgate.net
Below is a data table summarizing the adsorption capacities and kinetic models for this compound removal by different adsorbents.
| Adsorbent Material | Maximum Adsorption Capacity (q_e, mg/g) | Best Fit Kinetic Model | Reference |
| Magnetic Biomass | 598.6 | Pseudo-second-order | acs.org |
| Biomagnetic Material (MFC) | Not explicitly stated, but equilibrium data fits Sips and Freundlich models | Pseudo-second-order | researchgate.netresearchgate.net |
| Activated Carbon (from wood pallets) | Adsorption capacity varies with dye type | Not explicitly stated for AR25 | researchgate.net |
| Rice Husk in Chitosan-Alginate Beads | Removal efficiency up to 84.69% | Not specified | ijesd.org |
Equilibrium Adsorption Isotherms for this compound
Adsorption isotherms are fundamental to describing the equilibrium relationship between the concentration of the adsorbate in the solution and the amount of adsorbate adsorbed onto the solid adsorbent at a constant temperature.
The Langmuir isotherm model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer.
The Langmuir model has been found to be applicable to the adsorption of this compound. For example, a study on the adsorption of this compound using a novel adsorbent synthesized via a microwave-assisted method reported that the experimental data best fitted the Langmuir isotherm model. ijcce.ac.ir This suggests that the adsorption of this compound onto this material occurs as a monolayer on a homogeneous surface. ijcce.ac.ir
| Adsorbent | Temperature (K) | pH | Maximum Adsorption Capacity (qmax) (mg/g) | Langmuir Constant (KL) (L/mg) | R2 | Reference |
|---|---|---|---|---|---|---|
| Microwave-assisted synthesized adsorbent | 303 | 3 | 324.26 | Not Specified | Not Specified | ijcce.ac.ir |
The Freundlich isotherm model is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities.
The equilibrium data for the biosorption of this compound onto a biomagnetic material were well-described by the Freundlich model, indicating a heterogeneous adsorption process. acs.org This suggests that the adsorbent surface possesses a variety of active sites with different binding energies.
| Adsorbent | Freundlich Constant (KF) ((mg/g)(L/mg)1/n) | Adsorption Intensity (n) | R2 | Reference |
|---|---|---|---|---|
| Biomagnetic material (MFC) | Not Specified | Not Specified | Not Specified | acs.org |
Other Isotherm Models (e.g., Dubinin-Radushkevich, Temkin, Redlich-Peterson)
Beyond the more common Langmuir and Freundlich models, several other isotherm models can provide deeper insights into the adsorption mechanisms of this compound. These include the Dubinin-Radushkevich, Temkin, and Redlich-Peterson isotherms.
The Dubinin-Radushkevich (D-R) isotherm is often used to differentiate between physical and chemical adsorption processes based on the mean free energy of adsorption. dergipark.org.trresearchgate.net This model is particularly applicable to adsorption on heterogeneous surfaces. dergipark.org.tr The mean free energy (E) can be calculated from the D-R isotherm, where an E value below 8 kJ/mol typically indicates physisorption, while values between 8 and 16 kJ/mol suggest a process dominated by ion exchange. For instance, in the study of Zn2+ sorption onto modified rice husk, the mean free energy was found to be 0.7 kJ/mol, indicating a physical adsorption process. researchgate.net Similarly, for pertechnetate (B1241340) oxoanion adsorption onto activated carbon, the mean free energy was 0.013 kJ.mol-1, also suggesting physisorption. dergipark.org.tr
The Temkin isotherm model considers the adsorbate-adsorbent interactions and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. researchgate.netscielo.br This model is characterized by a uniform distribution of binding energies. dergipark.org.trresearchgate.net The Temkin constant (B) is related to the heat of sorption. For example, the heat of sorption for pertechnetate oxoanion onto activated carbon was determined to be 0.724 kJ.mol-1, indicating physical adsorption. dergipark.org.tr
The Redlich-Peterson isotherm is a three-parameter model that combines elements of both the Langmuir and Freundlich isotherms. scielo.brresearchgate.net Its versatility allows it to be applied to both homogeneous and heterogeneous systems over a wide range of concentrations. scielo.brresearchgate.net This model can be particularly useful when the adsorption mechanism is a mix of monolayer and multilayer adsorption. researchgate.net
Thermodynamic Analysis of this compound Adsorption Processes
Thermodynamic analysis is crucial for determining the spontaneity, feasibility, and nature of the adsorption process. Key parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) changes are evaluated.
Gibbs Free Energy Changes
The Gibbs free energy change (ΔG°) indicates the spontaneity of the adsorption process. A negative ΔG° value signifies a spontaneous and feasible adsorption process. For the adsorption of Acid Blue 25 onto natural and acid-thermal co-modified bentonite (B74815), the absolute values of ΔG° ranged from 4.065 kJ/mol to 8.586 kJ/mol, respectively, indicating the spontaneous nature of the adsorption. researchgate.net Similarly, for the adsorption of Acid Orange 7, ΔG° values were in the range of -0.72 to -3.8 kJ/mol, also confirming a spontaneous process. researchgate.net The magnitude of ΔG° can also provide insights into the nature of adsorption; values up to -20 kJ/mol are consistent with physisorption, while more negative values (typically -80 to -400 kJ/mol) suggest chemisorption.
Enthalpy and Entropy Changes
Enthalpy change (ΔH°) provides information about the heat effects during adsorption. A positive ΔH° indicates an endothermic process, where adsorption is favored at higher temperatures, while a negative ΔH° signifies an exothermic process, favored at lower temperatures. unsri.ac.id For the adsorption of Acid Blue 25 on bentonite, ΔH° values were positive (5.483 kJ/mol for natural and 11.249 kJ/mol for modified bentonite), indicating an endothermic process. researchgate.net In contrast, a study on the removal of FD&C Red n° 40 using chitosan reported a negative enthalpy value (-112.7 kJ mol-1), indicating an exothermic process. scielo.br
Entropy change (ΔS°) reflects the change in randomness at the solid-solution interface during adsorption. A positive ΔS° suggests an increase in randomness at the interface. For Acid Blue 25 adsorption on bentonite, ΔS° values were positive, suggesting increased randomness. researchgate.net Conversely, the adsorption of FD&C Red n° 40 on chitosan showed a negative entropy value (-0.338 kJ mol-1 K-1), indicating a decrease in the randomness of the system. scielo.br
Influence of Temperature on Adsorption Feasibility
Temperature plays a significant role in the adsorption of this compound. The effect of temperature is directly related to the enthalpy of adsorption (ΔH°). For endothermic processes (positive ΔH°), an increase in temperature generally leads to an increase in adsorption capacity. unsri.ac.idmdpi.com This is because higher temperatures provide the necessary energy to overcome the activation energy barrier for adsorption. For instance, the adsorption of Acid Red 114 on bentonite was found to increase with temperature, with the adsorbed amount rising from 128 mg/g at 25°C to 244 mg/g at 55°C. ijcce.ac.ir
Conversely, for exothermic processes (negative ΔH°), an increase in temperature tends to decrease the adsorption capacity. nih.gov This is because the equilibrium shifts in the direction that opposes the temperature increase, favoring desorption. The adsorption of Acid Red 66 on Fe-based composites was found to be an exothermic process, with the adsorption being more favorable at ambient temperature (25 °C). nih.gov
Influence of Solution Chemistry on this compound Adsorption Dynamics
The chemistry of the aqueous solution, particularly the pH, significantly impacts the adsorption of this compound by influencing the surface charge of the adsorbent and the speciation of the dye molecules.
Effects of Solution pH on Adsorption Efficiency
The solution pH is a critical parameter affecting the adsorption of anionic dyes like this compound. Generally, the adsorption of anionic dyes is favored at lower pH values. acs.orgresearchgate.net At acidic pH, the surface of many adsorbents becomes positively charged due to the protonation of functional groups, which enhances the electrostatic attraction with the negatively charged anionic dye molecules. nih.govekb.eg
For example, the adsorption capacity of graphite (B72142) carbon nitride for Acid Brilliant Red strongly increased with decreasing initial solution pH. acs.org Similarly, the removal of Reactive Red 2 using activated carbon was most efficient at pH 3. iwaponline.com The point of zero charge (pHpzc) of the adsorbent is an important factor; at a pH below the pHpzc, the adsorbent surface is positively charged, favoring the adsorption of anionic dyes. ekb.egmdpi.com Conversely, at a pH above the pHpzc, the surface becomes negatively charged, leading to electrostatic repulsion and a decrease in adsorption efficiency.
Impact of Initial Dye Concentration
The initial concentration of this compound in an aqueous solution is a significant factor influencing the efficiency of its removal via adsorption. Generally, at lower initial concentrations, the removal percentage of the dye is higher due to the abundance of available active sites on the adsorbent surface relative to the number of dye molecules. As the initial dye concentration increases, the competition for these active sites intensifies, which can lead to a decrease in the percentage of dye removed, although the actual amount of dye adsorbed per unit mass of the adsorbent may increase until saturation is reached.
In a study utilizing a composite adsorbent prepared using a microwave-assisted method, the maximum adsorption capacity for this compound was determined to be 324.26 mg/g at 303 K. iwaponline.com This suggests that at higher concentrations, the adsorbent has a substantial capacity to bind the dye before its active sites become saturated. The driving force for mass transfer is higher at increased initial concentrations, which facilitates the movement of dye molecules from the solution to the adsorbent surface. However, this also leads to a more rapid saturation of the adsorbent, potentially leaving a higher residual concentration of the dye in the effluent.
Role of Adsorbent Dosage and Solid-Liquid Ratio
The adsorbent dosage, which determines the solid-liquid ratio, is a critical parameter in the removal of this compound from aqueous systems. An increase in the amount of adsorbent generally leads to a higher percentage of dye removal. This is attributed to the increased surface area and the greater number of available adsorption sites for the dye molecules to bind to. tandfonline.com
In research focused on optimizing the biosorption of this compound (AR25) onto a biomagnetic material (MFC), the Taguchi methodology was employed to determine the most effective conditions. researchgate.netresearchgate.net The study identified an optimal adsorbent dosage of 4 grams, which, in combination with other optimized parameters, resulted in a biosorption capacity of 411.56 mg/g and a removal efficiency of 96.8%. researchgate.netresearchgate.net This highlights that while increasing the adsorbent dose enhances removal efficiency, there is an optimal point beyond which the increase in efficiency may become less significant, and the adsorption capacity per unit mass of the adsorbent might decrease due to the unsaturation of adsorption sites. iwaponline.com
Competitive Adsorption in Multi-Component Dye Systems
Currently, specific research findings on the competitive adsorption of this compound in multi-component dye systems are not available in the provided search results. The interaction and competition among different dye molecules for active sites on an adsorbent are complex phenomena. In multi-component systems, the presence of other dyes can significantly inhibit the adsorption of a target dye due to competition for a limited number of binding sites. The extent of this inhibition depends on factors such as the relative concentrations of the dyes, their molecular sizes, their affinities for the adsorbent, and the surface chemistry of the adsorbent itself.
Effects of Ionic Strength and Background Electrolytes
The ionic strength of the wastewater solution can significantly influence the adsorption process of ionic dyes like this compound. The presence of background electrolytes (salts) can affect both the surface charge of the adsorbent and the interactions between the dye molecules and the adsorbent surface. In the case of the biosorption of this compound onto a magnetic biomass material, the optimization of process parameters revealed that ionic strength was a key factor. researchgate.netresearchgate.net The study determined that an optimal ionic strength of 0.5 M was conducive to achieving the maximum removal efficiency. researchgate.netresearchgate.net
The effect of ionic strength can be complex. An increase in salt concentration can sometimes lead to a screening effect on the electrostatic interactions between the charged dye molecules and the adsorbent surface, which may decrease adsorption. Conversely, it can also promote aggregation of dye molecules or alter their solubility, which might enhance their removal from the solution. The specific optimal value of 0.5 M suggests a particular balance of these forces for the this compound and magnetic biomass system. researchgate.netresearchgate.net
Oxidative Degradation Technologies for this compound
Information specifically detailing the application of various oxidative degradation technologies for the treatment of this compound is not available within the scope of the provided search results. While oxidative processes are commonly used for dye degradation, specific studies focusing on this compound were not identified.
Advanced Oxidation Processes (AOPs) for this compound Decolorization and Mineralization
There are no specific research findings available in the search results regarding the application of Advanced Oxidation Processes (AOPs) for the decolorization and mineralization of this compound. AOPs are a class of technologies that rely on the generation of highly reactive species, such as hydroxyl radicals, to break down persistent organic pollutants. Although AOPs are widely studied for the degradation of various dyes, their specific efficacy and mechanisms for this compound have not been detailed in the available sources. researchgate.netresearchgate.net
Fenton and Photo-Fenton Chemistry for this compound Degradation
Specific studies on the degradation of this compound using Fenton or photo-Fenton chemistry are not present in the provided search results. While some research mentions both Fenton-like processes and the adsorption of this compound, these are discussed as separate works by the same authors on different target pollutants, with no direct application of Fenton or photo-Fenton processes to this compound being reported. researchgate.netemu.edu.tr
Photocatalytic Degradation of this compound
Photocatalysis utilizes semiconductor materials that, upon absorption of light with energy greater than their band gap, generate electron-hole pairs (e⁻/h⁺). mdpi.com These charge carriers migrate to the catalyst surface and initiate redox reactions, producing reactive oxygen species (•OH, O₂•⁻) that degrade pollutants. mdpi.commdpi.com
TiO₂-Based Materials: Titanium dioxide (TiO₂) is the most widely studied photocatalyst due to its high efficiency, chemical stability, low cost, and non-toxicity. researchgate.netjwent.netdoi.org However, its large band gap (~3.2 eV for anatase) limits its activation to the UV region of the spectrum, and the rapid recombination of electron-hole pairs can reduce its quantum efficiency. researchgate.net To overcome these limitations, various modifications have been explored, such as supporting TiO₂ on materials with high surface areas like activated carbon (AC) or zeolites. researchgate.netjwent.net A TiO₂/AC composite demonstrated complete removal of a similar dye, Acid Red 88, within 5 hours. doi.org Another approach involves creating composite materials, such as Fe₃O₄@TiO₂, which combines the photocatalytic activity of TiO₂ with the magnetic separability of iron oxide. mdpi.com A study showed that Fe₃O₄@TiO₂ with exposed (001) high-energy facets had a reduced band gap (2.5 eV) and achieved 93.56% degradation of Acid Red 73 in 24 minutes, outperforming pure TiO₂. mdpi.com
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. mdpi.comacs.org Their high surface area, tunable porosity, and unique electronic properties make them promising candidates for photocatalysis. mdpi.com Iron-based MOFs, such as MIL-53(Fe), are particularly interesting as they can be activated by visible light. mdpi.com Titanium-based MOFs like MIL-125 have also been shown to be effective. researchgate.net Composites such as Pd@TMU-16 have been synthesized and used for the degradation of Acid Red 88, achieving complete removal of a 10 mg/L solution. tandfonline.com
Nanoparticles: Various nanoparticles have been synthesized for the photocatalytic degradation of dyes. Magnetic iron oxide nanoparticles (MIONPs) have demonstrated peroxidase-like activity in heterogeneous Fenton-like reactions, achieving 97.4% mineralization of Acid Red 1 in one hour. nih.gov Copper oxide (CuO) nanoparticles, synthesized via green methods, have also been used as effective photocatalysts. mdpi.com Furthermore, novel nanocomposites like ZnAl₂O₄/CuS have been developed, showing a 95% degradation of Acid Red 1 within 150 minutes under UV illumination. vilniustech.lt
| Photocatalyst | Target Dye | Degradation Efficiency | Time | Reference |
| Fe₃O₄@TiO₂ | Acid Red 73 | 93.56% | 24 min | mdpi.com |
| TiO₂/AC | Acid Red 88 | ~100% | 5 h | doi.org |
| Pd@TMU-16 (MOF) | Acid Red 88 | 100% (at 10 mg/L) | - | tandfonline.com |
| MIONPs | Acid Red 1 | 97.4% | 1 h | nih.gov |
| ZnAl₂O₄/CuS | Acid Red 1 | 95% | 150 min | vilniustech.lt |
Table 2: Performance of Various Photocatalysts in Acid Red Dye Degradation
The photocatalytic degradation of dyes often follows pseudo-first-order kinetics, particularly at low initial dye concentrations. The Langmuir-Hinshelwood (L-H) model is frequently used to describe the kinetics of heterogeneous photocatalysis, relating the degradation rate to the concentration of the substrate adsorbed on the catalyst surface. nih.govfrontiersin.org At higher concentrations, the reaction can shift to zero-order kinetics as the catalyst surface becomes saturated. nih.govfrontiersin.org
The fundamental mechanism of photocatalysis involves the following steps:
Light Absorption: The semiconductor photocatalyst absorbs photons with energy exceeding its band gap, generating electron-hole pairs (h⁺ + e⁻). mdpi.com
Charge Separation and Migration: The generated electrons and holes migrate to the catalyst's surface. mdpi.com
Surface Redox Reactions: At the surface, holes in the valence band can oxidize water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). mdpi.com Simultaneously, electrons in the conduction band can reduce adsorbed molecular oxygen to form superoxide (B77818) radical anions (O₂•⁻). beilstein-journals.orgmdpi.com
Pollutant Degradation: The generated •OH and O₂•⁻ radicals, along with direct oxidation by holes, attack the dye molecule, breaking it down into smaller, less harmful intermediates and ultimately leading to complete mineralization into CO₂, H₂O, and inorganic ions. vilniustech.lttudelft.nl
Scavenging experiments are often conducted to identify the primary reactive species responsible for degradation. By adding specific scavengers for •OH, h⁺, or O₂•⁻, their respective roles in the degradation pathway can be elucidated. For instance, in the degradation of Acid Red 1 using a ZnAl₂O₄/CuS nanocomposite, both hydroxyl radicals and superoxide ions were confirmed to be the dominant reactive species. vilniustech.lt
Reaction Kinetics and Mechanistic Pathways in Photocatalysis
Kinetic Models (e.g., Pseudo-First-Order)
The degradation kinetics of azo dyes, including those structurally similar to this compound, are frequently analyzed to understand the reaction rates and mechanisms. The pseudo-first-order kinetic model is commonly employed to describe the photocatalytic and chemical degradation of these dyes. researchgate.netnih.gov This model assumes that the concentration of one reactant is constant, simplifying the rate equation. The adherence of a degradation process to this model is often confirmed by a high correlation coefficient (R²) value, typically above 0.99, when plotting the natural logarithm of the concentration ratio (ln(C₀/Cₜ)) against time. researchgate.net
For instance, studies on similar acid red dyes have demonstrated that the pseudo-first-order kinetic model appropriately describes the removal efficiency. researchgate.net While the pseudo-first-order model is widely applicable, some degradation processes may be better described by the pseudo-second-order model. acs.orgscirp.orgmdpi.com The selection of the most fitting model depends on the specific reaction conditions and the nature of the catalyst and pollutant. acs.orgmdpi.com
| Kinetic Model | Description | Applicability to Azo Dyes | Typical R² Value |
|---|---|---|---|
| Pseudo-First-Order | Rate is proportional to the concentration of one reactant. | Frequently used for photocatalytic and chemical degradation. researchgate.netnih.gov | >0.99 researchgate.net |
| Pseudo-Second-Order | Rate is proportional to the square of the concentration of one reactant or the product of two concentrations. | Fits well for many adsorption and degradation processes. acs.orgscirp.org | ≥0.999 scirp.org |
Role of Reactive Oxygen Species (e.g., Hydroxyl and Superoxide Radicals)
The degradation of organic pollutants like this compound in advanced oxidation processes (AOPs) is primarily driven by the action of highly reactive oxygen species (ROS). frontiersin.org The most significant of these are hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻). acs.orgmdpi.com
Hydroxyl radicals are extremely powerful, non-selective oxidizing agents (E⁰ = 2.73 V) capable of breaking down complex organic molecules into simpler, less harmful substances. mdpi.com They are generated through various mechanisms, such as the reaction of photogenerated holes with water molecules or hydroxide ions on the surface of a photocatalyst. cetjournal.itopensciencepublications.com Superoxide radicals, formed from the reduction of molecular oxygen, also play a crucial role in the degradation pathway, often as a precursor to other ROS. acs.orgnih.gov
Scavenger experiments are commonly conducted to identify the primary ROS responsible for degradation. acs.org In these experiments, specific chemical agents are added to quench particular radicals. A significant decrease in the degradation rate upon the addition of a specific scavenger indicates the importance of that radical in the process. For many azo dyes, studies have confirmed that hydroxyl radicals are the key species responsible for the decolorization and mineralization process. researchgate.net
Influence of Environmental Parameters (e.g., pH, Catalyst Loading)
The efficiency of degradation processes for this compound is highly dependent on environmental parameters, most notably the pH of the solution and the concentration of the catalyst (catalyst loading).
Influence of pH: The pH of the aqueous solution can significantly affect the degradation rate by influencing the surface charge of the catalyst and the speciation of the dye molecule. cetjournal.itmdpi.com For many photocatalytic systems using catalysts like Titanium dioxide, acidic conditions are often favorable. opensciencepublications.commdpi.com A lower pH can promote the generation of hydroxyl radicals and enhance the adsorption of anionic dyes onto a positively charged catalyst surface. cetjournal.itmdpi.com Conversely, in some Fenton-like systems, degradation can be efficient in both highly acidic and alkaline conditions, suggesting different operating mechanisms at different pH levels. nih.govacs.org For example, the degradation of Rhodamine B using a Bi photocatalyst showed removal efficiencies of approximately 97% at pH 2.0-3.0, which dropped to 27.6% at pH 9.0. mdpi.com
Influence of Catalyst Loading: The amount of catalyst used is another critical parameter. Initially, increasing the catalyst loading generally increases the degradation rate due to the greater number of available active sites for reaction and light absorption. acs.orgopensciencepublications.com However, beyond an optimal concentration, the degradation efficiency may decrease. acs.org This decline is often attributed to increased turbidity of the solution, which can scatter light and reduce its penetration, as well as the agglomeration of catalyst particles, which reduces the effective surface area. acs.org Studies on the degradation of Alizarin Red S found that the maximum degradation was achieved with a Titanium dioxide dose of 100 mg, with no significant increase thereafter. opensciencepublications.com
| Dye | Catalyst System | Optimal pH | Efficiency at Optimal pH | Reference |
|---|---|---|---|---|
| Rhodamine B | Fusiform Bi | 3.0 | 96.7% | mdpi.com |
| Alizarin Red S | TiO₂ | 3.0 | Highest Efficiency | opensciencepublications.com |
| Acid Red 1 | ZVI | 3.0 | Maximum Efficiency | nih.gov |
Photocatalyst Reusability and Stability Assessments
For a photocatalytic process to be economically viable and sustainable, the reusability and stability of the photocatalyst are of paramount importance. mdpi.com An ideal photocatalyst should maintain high catalytic activity over multiple degradation cycles without significant loss of efficiency. acs.org Reusability is typically assessed by collecting the catalyst after a degradation experiment, washing it, and then reusing it in a subsequent cycle under identical conditions. mdpi.com
For example, studies involving Fe₃O₄@TiO₂ composites for the degradation of Acid Red 73 showed that after five cycles, the degradation rate decreased but could be restored to over 90% after a self-cleaning treatment. mdpi.com Similarly, sulfonated graphene oxide (SGO) used for antibiotic removal retained over 95.78% of its initial adsorption capacity after five adsorption-desorption cycles, demonstrating excellent robustness. acs.org These assessments are crucial for determining the long-term performance and practical applicability of a catalyst in wastewater treatment. mdpi.comacs.org
Hybrid and Integrated Degradation Systems for Enhanced this compound Removal
To improve the efficiency and rate of this compound degradation, various advanced oxidation processes can be combined into hybrid or integrated systems. These systems leverage synergistic effects between different technologies to overcome the limitations of individual processes. nih.gov
One example is the coupling of zero-valent iron nanoparticles (ZVINP) with sonolysis (ultrasound). A study on the degradation of Acid Red 1, a similar azo dye, found that while ZVINP alone achieved 53.0% color removal in 25 minutes, the combined US/ZVINP system achieved over 95% color removal within just 5 minutes. nih.gov The enhanced efficiency is attributed to the synergistic effects of ultrasound, which can clean the catalyst surface, break down particle agglomerates, and generate additional radicals through acoustic cavitation. nih.gov Other hybrid systems may integrate photocatalysis with Fenton processes or biological treatments to achieve more complete mineralization of the dye. researchgate.netmdpi.com
Biodegradation and Biotransformation Studies of this compound
Biological methods, utilizing microorganisms like bacteria and fungi, offer an environmentally friendly and cost-effective alternative for the treatment of dye-contaminated wastewater. pensoft.net These processes, known as biodegradation and biotransformation, rely on the metabolic activities of microbes to break down complex dye molecules. pensoft.netresearchgate.net
Fungal and Bacterial Degradation Mechanisms of Acid Dyes
Both fungi and bacteria have demonstrated the ability to decolorize and degrade azo dyes, although their specific mechanisms can differ. pensoft.net The initial and most critical step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. researchgate.netaidic.it
Bacterial Degradation: Bacteria, particularly under anaerobic or anoxic conditions, utilize enzymes such as azoreductases to break the azo linkage. frontiersin.orgresearchgate.net This process results in the formation of intermediate aromatic amines, which may be colorless but can still be toxic. aidic.it These intermediates are then often further degraded under aerobic conditions into simpler compounds like carbon dioxide and water. aidic.it Bacterial consortia have been shown to be more effective than individual pure cultures in degrading azo dyes. aidic.it For instance, Acinetobacter radioresistens has been identified as effective in degrading acid red dyes. researchgate.net
Fungal Degradation: White-rot fungi are particularly effective in degrading a wide range of recalcitrant organic pollutants, including synthetic dyes. nih.govijcmas.com Their efficacy stems from the secretion of powerful, non-specific extracellular ligninolytic enzymes, such as laccases, manganese peroxidases (MnP), and lignin (B12514952) peroxidases (LiP). ijcmas.com These enzymes have a broad substrate specificity and can oxidize the dye molecules, leading to decolorization and degradation. ijcmas.com Unlike bacteria, fungal degradation is typically an aerobic process. The degradation process can be influenced by factors such as pH, temperature, and the presence of additional carbon and nitrogen sources. nih.gov
Enzymatic Biotransformation Pathways (e.g., Azoreductases, Laccases)
Current scientific literature available through targeted searches does not provide specific details on the enzymatic biotransformation pathways of this compound mediated by azoreductases and laccases. While these enzymes are well-known for their role in the degradation of other azo dyes, dedicated studies outlining their specific mechanisms of action on this compound are not presently available in the searched resources.
Azoreductases typically catalyze the reductive cleavage of the azo bond (-N=N-) under anaerobic or microaerophilic conditions, leading to the formation of aromatic amines. This process is crucial for the initial decolorization of azo dyes. Laccases, on the other hand, are multi-copper oxidases that can oxidize a wide range of phenolic and non-phenolic compounds, often using molecular oxygen as the electron acceptor. Their effectiveness against azo dyes can sometimes be enhanced by the presence of redox mediators. However, the specific application and detailed pathway for this compound have not been documented in the available search results.
Table 1: Research Findings on Enzymatic Biotransformation of this compound
| Enzyme Type | Specific Findings for this compound |
| Azoreductases | No specific studies found detailing the biotransformation pathway. |
| Laccases | No specific studies found detailing the biotransformation pathway. |
This table is based on the absence of specific research findings for this compound in the conducted searches.
Identification and Analysis of Biodegradation Intermediates
Table 2: Identified Biodegradation Intermediates of this compound
| Analytical Method | Identified Intermediates |
| GC-MS | No data available. |
| LC-MS | No data available. |
This table reflects the lack of available data from the conducted searches regarding the biodegradation intermediates of this compound.
Advanced Analytical Methodologies for Acid Red 25 and Its Transformation Products
Spectroscopic Techniques for Characterization and Quantification
Spectroscopic methods are instrumental in providing information about the molecular structure, functional groups, and concentration of Acid Red 25 and its derivatives.
UV-Visible spectroscopy is a primary tool for monitoring the decolorization of azo dyes like this compound. unive.itstanford.edu The principle lies in measuring the absorbance of light at specific wavelengths by the dye solution. The intensity of the color is directly proportional to the dye concentration, and the maximum absorbance (λmax) corresponds to the chromophoric group responsible for the color. For azo dyes, this is the N=N double bond.
The decolorization process, often achieved through methods like advanced oxidation processes, is tracked by recording the decrease in the absorbance peak at the dye's λmax over time. stanford.edu For instance, the decolorization of similar acid dyes is monitored by observing the change in absorbance at their respective λmax values. mdpi.com The percentage of color removal can be calculated using the initial and final absorbance values, providing a quantitative measure of the degradation efficiency. mdpi.com
Beyond decolorization, UV-Vis spectroscopy is also valuable for studying the interactions between this compound and other substances, such as adsorbent materials. Changes in the absorption spectrum, such as shifts in λmax or changes in absorbance intensity, can indicate the formation of complexes or other interactions.
Table 1: Application of UV-Visible Spectroscopy in Acid Dye Analysis
| Parameter Monitored | Analytical Approach | Significance |
|---|---|---|
| Decolorization Efficiency | Measurement of absorbance decrease at λmax | Quantifies the extent of dye degradation. mdpi.com |
| Reaction Kinetics | Time-based monitoring of absorbance changes | Determines the rate of the decolorization reaction. |
| Dye-Material Interaction | Spectral shifts upon addition of an adsorbent | Indicates binding or complexation of the dye. |
Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in a molecule. mt.comwiley.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. wiley.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, providing information about vibrational modes. mt.commdpi.com
In the context of this compound, these techniques are crucial for elucidating the structural changes that occur during degradation. The IR spectrum of this compound would show characteristic peaks for its functional groups, including the azo bond (N=N), sulfonic acid groups (S=O), and aromatic rings (C=C). During degradation, the disappearance of the azo bond peak and the appearance of new peaks corresponding to intermediate or final products, such as amines or smaller aromatic fragments, can be observed.
Raman spectroscopy is particularly advantageous for analyzing aqueous samples due to the weak Raman signal of water. mdpi.com It is also sensitive to non-polar bonds, making it effective for studying the carbon backbone of the dye molecule. mt.com The combination of IR and Raman spectroscopy provides a comprehensive picture of the functional group transformations during the degradation of this compound. researchgate.net
Table 2: Key Functional Groups of this compound and their Spectroscopic Signatures
| Functional Group | Typical IR Absorption Range (cm⁻¹) | Significance in Degradation Analysis |
|---|---|---|
| Azo (N=N) | ~1590 | Disappearance indicates cleavage of the chromophore. |
| Sulfonic Acid (S=O) | ~1180 | Changes may indicate desulfonation. |
| Aromatic Ring (C=C) | ~1400-1600 | Alterations suggest ring cleavage. |
| Hydroxyl (O-H) | Broad, ~3200-3600 | Appearance can indicate hydroxylation of intermediates. |
| Amine (N-H) | ~3300-3500 | Appearance confirms the reduction of the azo bond. |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. pnas.orgntu.edu.tw XPS is particularly useful for studying the interaction of this compound with solid surfaces, such as catalysts or adsorbents, used in its removal from water. aip.org
By analyzing the binding energies of the core-level electrons of elements like carbon, nitrogen, sulfur, and oxygen, XPS can provide detailed information about the chemical environment of these atoms on the surface. For example, after the adsorption of this compound onto a material, XPS can confirm the presence of the dye on the surface by detecting the nitrogen and sulfur signals from the azo and sulfonic acid groups, respectively. Furthermore, shifts in the binding energies of these elements can reveal the nature of the chemical interactions between the dye and the surface, such as electrostatic interactions or the formation of chemical bonds. researchgate.net This information is vital for understanding the mechanisms of dye removal and for designing more effective materials. aip.org
Chromatographic Separation and Mass Spectrometric Detection Methods
Chromatographic techniques are essential for separating the complex mixtures that often result from the degradation of this compound. When coupled with mass spectrometry, they provide a powerful tool for both the quantification of the parent dye and the identification of its transformation products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like this compound and its degradation products. thermofisher.com HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. thermofisher.com For azo dyes, reversed-phase HPLC with a C18 column is commonly used. cabidigitallibrary.org
HPLC coupled with a UV-Vis or diode array detector (DAD) allows for the quantification of this compound by measuring its peak area at its λmax and comparing it to a calibration curve constructed from standards. nih.govakjournals.com During degradation studies, HPLC can monitor the decrease in the peak corresponding to this compound over time. ijbpas.com Simultaneously, the appearance of new peaks in the chromatogram indicates the formation of transformation products. ijbpas.comrroij.com While HPLC-UV/DAD is excellent for quantification and monitoring, it often falls short in definitively identifying unknown degradation products. nih.gov
Table 3: Typical HPLC Parameters for Acid Dye Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-phase C18 | Separation based on hydrophobicity. cabidigitallibrary.org |
| Mobile Phase | Gradient of acetonitrile/water with acid | Elutes compounds with varying polarities. akjournals.com |
| Detector | UV-Vis or Diode Array Detector (DAD) | Quantification and spectral confirmation. nih.gov |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of separation. |
| Injection Volume | 10 - 20 µL | Introduces a precise amount of sample. cabidigitallibrary.org |
While this compound itself is not suitable for Gas Chromatography (GC) due to its low volatility and thermal instability, GC coupled with Mass Spectrometry (GC-MS) is an invaluable tool for identifying volatile and semi-volatile transformation products formed during its degradation. psu.edu In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.
For the analysis of this compound degradation products, a liquid-liquid extraction step is typically required to transfer the analytes from the aqueous solution into an organic solvent. psu.edu The extract is then concentrated and injected into the GC-MS system. By comparing the obtained mass spectra with spectral libraries, it is possible to identify smaller, more volatile molecules such as aromatic amines (e.g., aniline (B41778) derivatives) and phenolic compounds, which are common byproducts of azo dye degradation. researchgate.netcabidigitallibrary.org This information is critical for assessing the detoxification of the wastewater and for elucidating the degradation pathway of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Elucidation
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the definitive identification of dyes and the elucidation of their transformation products, which is crucial in environmental and degradation studies. In the analysis of early synthetic dyes, High-Performance Liquid Chromatography (HPLC) coupled to a mass spectrometer with an ion spray source has been utilized for the characterization of this compound.
For this compound, which has a molecular weight of 486.43 g/mol , mass spectrometric analysis in negative ion mode is typically effective. One study identified a primary ion at a mass-to-charge ratio (m/z) of 457, corresponding to the [M-2Na+H]⁻ ion. mdpi.com Subsequent fragmentation of this parent ion using MS/MS analysis provides a structural fingerprint of the molecule. Key fragmentation pathways observed include the loss of a mass of 28 u, attributed to the cleavage of a nitrogen molecule (N₂), and a loss of 108 u, corresponding to the combined loss of N₂ and a sulfur trioxide (SO₃) group. mdpi.com This fragmentation data is invaluable for confirming the identity of the parent dye and can be used to identify related structures, such as degradation intermediates, by tracking characteristic fragment ions in complex mixtures.
Table 1: LC-MS/MS Parameters and Findings for this compound Identification
| Parameter | Details | Source |
| Parent Compound | This compound | mdpi.com |
| Molecular Weight | 486.43 g/mol | mdpi.com |
| Ionization Mode | Negative Ion Spray | mdpi.com |
| Parent Ion (m/z) | 457 [M-2Na+H]⁻ | mdpi.com |
| MS² Fragmentation | m/z 457 → 429 (-28 u, loss of N₂) | mdpi.com |
| m/z 457 → 349 (-108 u, loss of N₂ + SO₃) | mdpi.com |
Thin Layer Chromatography (TLC) for Screening and Separation
Thin Layer Chromatography (TLC) serves as a rapid and cost-effective method for the screening and separation of dye components. It is particularly useful in monitoring the progress of reactions during dye synthesis or for preliminary analysis when sample quantities are limited. mdpi.com In the context of synthetic dyes like this compound, TLC can be employed to separate the primary dye from impurities or from a mixture of different colorants. The principle of separation is based on the differential partitioning of the analyte between a stationary phase (e.g., a silica (B1680970) gel plate) and a mobile phase (a solvent or solvent mixture). While specific Rf (retention factor) values are dependent on the exact system used, TLC provides a quick qualitative assessment of sample purity and composition.
Electrophoretic and Voltammetric Techniques for Dye Analysis
Electrochemical and electrophoretic methods offer sensitive and selective alternatives for the analysis of azo dyes.
Capillary Zone Electrophoresis (CZE) is well-suited for separating charged molecules like the sulfonated azo dye this compound. CZE separates compounds based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of an electric field. youngin.com Methods have been developed for the determination of various sulfonated azo dyes, which are structurally similar to this compound, using CZE with photodiode-array detection. nih.gov For instance, a study on dyes including Acid Red 26 and Acid Red 27 achieved detection limits in the range of 0.1 to 4.53 µg/mL using an alkaline phosphate (B84403) buffer. nih.gov This demonstrates the applicability of CZE for the quantitative analysis of such dyes in various matrices.
Voltammetric techniques provide another avenue for the quantitative analysis of electrochemically active compounds like azo dyes. The azo group (–N=N–) is reducible, making it a target for techniques like differential pulse voltammetry. researchgate.netbiointerfaceresearch.com Voltammetric sensors, often based on modified glassy carbon or carbon paste electrodes, have been developed for the sensitive determination of food-grade azo dyes. mdpi.comnih.govcuni.cz These sensors can achieve low detection limits, sometimes in the nanomolar range, by monitoring the electrochemical oxidation or reduction of the dye. nih.gov While specific studies on this compound are not prevalent, the established methods for other sulfonated azo dyes confirm the principle and potential for its analysis. researchgate.net
Microscopy and Imaging Techniques for Material Characterization
Microscopy is essential for characterizing the physical properties of materials used in conjunction with this compound, particularly in adsorption and catalysis studies.
Scanning Electron Microscopy (SEM) is widely used to investigate the surface topography and morphology of adsorbents designed for dye removal. In studies involving this compound, SEM has been used to characterize materials such as magnetic biomass composites and activated carbons. The images reveal critical information about surface roughness, porosity, and the presence of cavities or unique structures that can influence the adsorption capacity of the material for the dye. For example, SEM analysis of a biomagnetic material (MFC) synthesized for this compound removal helped to characterize its surface features before and after dye adsorption.
Table 2: SEM Observations of Materials Used in this compound Studies
| Material | SEM Observation | Source(s) |
| Biomagnetic Material (MFC) | Characterized surface morphology for biosorption studies. | nih.gov |
| Alginate/γ-Fe₂O₃/f-CNT Beads | Showed a rough surface on the alginate beads and cylindrical forms for the f-CNTs. | |
| Activated Carbon from Rooibos | Revealed an amorphous and porous structure. | youngin.com |
Transmission Electron Microscopy (TEM) provides higher resolution images than SEM, allowing for the analysis of the internal structure and nanostructure of materials. In the context of dye removal, TEM has been used to explore the morphology of nanomaterials incorporated into composites. For instance, TEM was used to analyze functionalized carbon nanotubes (f-CNT) within a composite designed for dye adsorption, confirming their cylindrical shape and dimensions (20-50 nm diameter, 50-100 nm length). This level of detail is crucial for understanding how the nanostructure of an adsorbent contributes to its efficacy.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure and phase composition of materials. In research related to this compound, XRD is applied to characterize the catalysts and adsorbents used in its degradation or removal. By analyzing the diffraction patterns, researchers can identify the crystalline phases present, calculate the average crystal size, and confirm whether the synthesis of a composite material has altered the crystallographic character of its components. For example, in the study of a magnetic biomass adsorbent for this compound, XRD was used to characterize the crystalline components of the material. Similarly, XRD patterns of alginate/γ-Fe₂O₃/f-CNT beads confirmed that the presence of alginate and carbon nanotubes did not alter the cubic crystalline structure of the primary γ-Fe₂O₃ (maghemite) nanoparticles.
Table 3: XRD Findings for Materials Used in this compound Research
| Material | Key XRD Finding | Source(s) |
| Biomagnetic Material (MFC) | Used to study the mineral crystal components of the biosorbent. | nih.gov |
| Alginate/γ-Fe₂O₃/f-CNT Beads | Confirmed the cubic symmetry of γ-Fe₂O₃ and that its crystallographic character was unaltered in the composite. | |
| Activated Carbon from Rooibos | Revealed that the prepared activated carbon had an amorphous structure. | youngin.com |
Surface Area and Porosity Analysis (e.g., Brunauer–Emmett–Teller (BET) Method)
The characterization of materials used in the adsorption of dyes like Acid Red is crucial for understanding their efficiency. The Brunauer–Emmett–Teller (BET) method is a widely used technique to determine the specific surface area and porosity of these materials. These physical properties are critical as they directly influence the number of available active sites for dye adsorption.
In studies involving the removal of acidic dyes, various adsorbents are analyzed using the BET method. For instance, the textural properties of sunflower stalks, used as a biosorbent for Acid Red 114, were determined using nitrogen adsorption at 77 K. scirp.org The analysis revealed a specific surface area of 7.170 m²/g, a pore volume of 2.548 x 10⁻³ cm³/g, and a pore diameter of 15.78 nm, classifying the material as mesoporous. scirp.org Though this surface area is relatively low compared to commercial adsorbents, it proved effective for dye removal. scirp.org
Similarly, the analysis of pomelo pith before and after the adsorption of Acid Blue 25 showed a BET surface area of 12.3 m²/g and a total pore volume of 0.009 cm³/g. mdpi.com After adsorption, these values decreased, indicating that the dye molecules had occupied the porous structure of the adsorbent. mdpi.com
The modification of materials to enhance their adsorptive capacity is a common practice, and BET analysis is key to quantifying the success of these modifications. For example, acid activation of bentonite (B74815) and sugarcane bagasse ash was shown to significantly increase their specific surface areas. iwaponline.com Raw bentonite had a surface area of 57.7 m²/g, which increased after acid activation. iwaponline.com Likewise, raw sugarcane bagasse ash had a surface area of 4.94 m²/g, which also increased upon acid treatment. iwaponline.com This enhancement in surface area is a primary reason for the improved dye removal efficiency of the modified adsorbents.
The following table summarizes the BET surface area and porosity data for various adsorbents used in the removal of acidic dyes.
| Adsorbent | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Reference |
| Sunflower Stalk | 7.170 | 2.548 x 10⁻³ | scirp.org |
| Pomelo Pith (before adsorption) | 12.3 | 0.009 | mdpi.com |
| Pomelo Pith (after adsorption) | 11.1 | 0.006 | mdpi.com |
| Raw Bentonite | 57.7 | Not Reported | iwaponline.com |
| Acid-Activated Bentonite | 100.97 | Not Reported | iwaponline.com |
| Raw Sugarcane Bagasse Ash | 4.94 | Not Reported | iwaponline.com |
| Acid-Activated Sugarcane Bagasse Ash | 30.85 | Not Reported | iwaponline.com |
Zeta Potential Measurements for Surface Charge Determination
Zeta potential is a critical parameter for understanding the surface charge of adsorbents and their interaction with dye molecules in an aqueous solution. It provides insight into the stability of colloidal suspensions and the electrostatic forces governing the adsorption process. nih.govcolostate.edu The surface charge of an adsorbent is often pH-dependent, and determining the point of zero charge (pHpzc) is essential. mdpi.com At a pH below the pHpzc, the adsorbent surface is typically positively charged, favoring the adsorption of anionic dyes like Acid Red. Conversely, at a pH above the pHpzc, the surface becomes negatively charged, which can lead to electrostatic repulsion of anionic dyes. mdpi.com
In the context of Acid Red dye removal, zeta potential measurements help to elucidate the adsorption mechanism. For instance, in the study of Acid Red 114 removal by raw bentonite, the point of zero charge was found to be 7.2. ijcce.ac.ir This indicates that at a pH lower than 7.2, the bentonite surface carries a positive charge, leading to an electrostatic attraction with the negatively charged dye molecules. ijcce.ac.ir
Similarly, for porous magnetite nanospheres used to adsorb anionic dyes, the pHpzc was determined to be 4.3. biointerfaceresearch.com This suggests that adsorption is most favorable at acidic pH values where the surface is positively charged.
The surface charge of Fe-based composites used for the removal of Acid Red 66 was also investigated. researchgate.net While a pristine Fe sample exhibited a negative zeta potential (-5.56 mV) at a pH of 6.8, Fe-based composites showed a positive surface charge (ζ = +10.8 mV), which is more favorable for the adsorption of the anionic dye. researchgate.net
The table below presents zeta potential data and the point of zero charge for various materials used in the context of dye removal.
| Material | pHpzc | Zeta Potential (mV) | pH of Measurement | Reference |
| Raw Bentonite | 7.2 | Not Reported | Not Reported | ijcce.ac.ir |
| Porous Magnetite Nanospheres | 4.3 | Not Reported | Not Reported | biointerfaceresearch.com |
| Fe sample | Not Reported | -5.56 | 6.8 | researchgate.net |
| Fe-based composite | Not Reported | +10.8 | 6.8 | researchgate.net |
| Melia azedarach Activated Carbon | 5.35 | Not Reported | Not Reported | mdpi.com |
| Titanium Dioxide | 6.6 ± 0.2 | Not Reported | Not Reported | researchgate.net |
| Zeolite | 6.5 ± 0.2 | Not Reported | Not Reported | researchgate.net |
Environmental Chemistry and Transport of Acid Red 25
Sorption and Desorption Dynamics in Environmental Matrices
Sorption to solid matrices such as soil, sediment, and sludge is a key process influencing the transport and bioavailability of Acid Red 25 in the environment. The efficiency of this process depends on the characteristics of both the dye molecule and the sorbent material. Studies have investigated various low-cost adsorbents for their capacity to remove this compound from aqueous solutions.
Research has shown that materials like magnetic biomass, activated carbon, and biopolymer composites can effectively adsorb this compound. acs.orgresearchgate.netijesd.org For instance, a biomagnetic material synthesized via co-precipitation demonstrated significant biosorption capacity for the dye. researchgate.net Similarly, activated carbon derived from waste wood pallets has been tested for its ability to adsorb this compound, although its capacity was noted to be lower than for other dyes like Acid Blue 25 and Methylene Blue, a difference attributed to molecular structure, size, and chemical nature. researchgate.netresearchgate.net Rice husk beads immobilized in chitosan-alginate have also been explored, with chemically modified beads showing enhanced removal efficiency compared to unmodified ones. ijesd.org
The adsorption process is typically influenced by environmental conditions such as pH and temperature. For example, the maximum adsorption capacity for this compound onto one adsorbent was observed at a pH of 3 and a temperature of 303 K. iwaponline.com The dynamics of adsorption are often described using isotherm models and kinetic models. The Langmuir isotherm model, which assumes monolayer adsorption on a homogeneous surface, and the Freundlich model, which describes multilayer adsorption on a heterogeneous surface, are commonly applied. iwaponline.comnih.gov Kinetic studies frequently show that the pseudo-second-order model best describes the adsorption process, indicating that chemisorption may be the rate-limiting step. researchgate.netiwaponline.com
Desorption studies are critical for understanding the binding mechanism and the potential for adsorbent regeneration. The ability to desorb the dye using neutral pH water suggests weak intermolecular bonds, whereas desorption by acidic or alkaline solutions points towards ion exchange mechanisms. iwaponline.com
Table 1: Adsorption Capacities of Various Adsorbents for this compound
| Adsorbent Material | Maximum Adsorption Capacity (q_m) | Optimal pH | Applicable Model(s) | Reference(s) |
| Microwave-assisted synthesized adsorbent | 324.26 mg/g | 3 | Langmuir, Pseudo-second-order | iwaponline.com |
| Magnetic Biomass | Not specified | Optimized | Taguchi, Pseudo-second-order | researchgate.netnih.gov |
| Activated Carbon (from waste wood pallets) | Lower than for MB and AB 25 | Not specified | Not specified | researchgate.netresearchgate.net |
| Modified Rice Husk in Chitosan-Alginate Beads | Up to 84.69% removal | Not specified | Not specified | ijesd.org |
Biodegradability and Persistence in Natural Systems
Azo dyes, including this compound, are generally characterized by their low biodegradability and high persistence in the environment. vulcanchem.com Their complex aromatic structure is inherently stable and resistant to degradation by microorganisms under typical environmental conditions. ijesd.org The presence of sulfonate groups, while increasing water solubility and mobility, does not necessarily enhance biodegradability. vulcanchem.com This persistence can lead to long-term exposure in aquatic ecosystems. usm.my
Under aerobic conditions, this compound is highly recalcitrant. The stable azo bond (-N=N-) and aromatic rings are resistant to attack by the oxidative enzymes commonly found in aerobic microorganisms. vulcanchem.com Consequently, conventional aerobic wastewater treatment processes are largely ineffective at breaking down this dye, leading to its discharge into receiving waters. The primary removal mechanism in such systems is often sorption to sludge rather than degradation.
In contrast to aerobic conditions, anaerobic environments are more conducive to the initial breakdown of azo dyes. A promising treatment strategy involves a two-stage process: an initial anaerobic reduction followed by an aerobic transformation of the resulting products. researchgate.net
Under anoxic or anaerobic conditions, microorganisms can utilize the azo bond as an electron acceptor. This reductive cleavage of the azo linkage is often a non-specific, enzymatically catalyzed reaction. researchgate.net The process breaks the molecule into smaller aromatic compounds known as aromatic amines. researchgate.netusm.my For this compound, this transformation would yield precursor amines such as 4-aminonaphthalene-1-sulfonic acid and 1-amino-7-hydroxynaphthalene-1-sulfonic acid. While this step achieves decolorization, the resulting aromatic amines can be more toxic and carcinogenic than the parent dye molecule, necessitating a subsequent aerobic treatment step to degrade them completely. usm.my
Photodegradation Pathways in Aquatic Environments
Photodegradation, particularly through advanced oxidation processes (AOPs), represents a potential chemical pathway for the destruction of this compound in aquatic environments. vulcanchem.comusm.my AOPs involve the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. These radicals can attack the chromophoric azo bond and the aromatic rings, leading to the breakdown of the dye molecule.
While specific photodegradation pathways for this compound are not extensively detailed in the available literature, the general mechanism for azo dyes involves initial cleavage of the azo bond, hydroxylation of the aromatic rings, and subsequent ring-opening reactions. This process can ultimately lead to the mineralization of the dye into carbon dioxide, water, and inorganic ions. However, the stability of some dyes to photolysis means that effective degradation often requires the use of photocatalysts like titanium dioxide (TiO₂) or the application of processes like photo-Fenton reactions to generate sufficient quantities of hydroxyl radicals. iwaponline.com
Solubilization and Micellar Interactions in Environmental Contexts
The solubility of this compound is a key factor in its environmental transport. The presence of two sodium sulfonate (-SO₃Na) groups in its molecular structure makes it highly soluble in water. vulcanchem.com This high solubility facilitates its rapid dispersion in aquatic systems following its release from industrial effluents.
In the environment, the interaction of dyes with surfactants can influence their solubility, transport, and degradation. Surfactants, above a certain concentration known as the critical micelle concentration (CMC), form aggregates called micelles. These micelles have a hydrophobic core and a hydrophilic exterior. Nonpolar or weakly polar organic pollutants can become solubilized within the hydrophobic core of these micelles, which can affect their bioavailability and susceptibility to degradation. While specific studies on micellar interactions with this compound are limited, the general principle holds that the presence of surfactants in wastewater could either enhance or inhibit its removal, depending on the nature of the surfactant and the treatment process.
Theoretical and Computational Chemistry of Acid Red 25
Quantum Chemical Calculations on Molecular Structure and Reactivity
Quantum chemical calculations are employed to investigate the electronic properties and predict the chemical behavior of dye molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn govern its reactivity.
The electronic structure of a dye is fundamental to its color, stability, and reactivity. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. nih.gov This transition is responsible for the absorption of light in the visible spectrum, which gives the dye its color. For azo dyes, theoretical calculations using methods like Density Functional Theory (DFT) can predict these energy levels. For instance, in a study of other acid dyes, DFT calculations have been used to determine the HOMO and LUMO energies, providing insights into their electronic transitions and reactivity. iau.ir The calculated HOMO-LUMO gap can be correlated with the observed color and potential for degradation.
Table 1: Illustrative Frontier Molecular Orbital Energies for Azo Dyes
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Method |
|---|---|---|---|---|
| Methylene Blue | -4.84 | -2.92 | 1.92 | B3LYP/6-31G(d) |
| Methyl Red | -5.55 | -2.49 | 3.06 | B3LYP/6-31G(d) |
| Triazine Derivative | -6.29 | -1.81 | 4.48 | B3LYP/631-G |
This table presents example data from computational studies on other dyes to illustrate the typical values obtained through quantum chemical calculations. Specific values for Acid Red 25 would require dedicated computational analysis.
Quantum chemical calculations are instrumental in predicting the mechanisms of chemical reactions, such as the degradation of dyes. purdue.edu By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby elucidating the most probable reaction pathways. rsc.orgnih.gov
For azo dyes, a primary concern is their degradation in the environment or during wastewater treatment. Computational methods can model the oxidative degradation of these dyes, for example, by simulating the attack of reactive species like hydroxyl radicals. These simulations can predict which bonds in the this compound molecule are most susceptible to cleavage and identify the likely degradation products. researchgate.netresearchgate.net This information is invaluable for developing effective remediation strategies. For instance, computational studies on the degradation of polyethylene glycol have successfully constructed reaction networks that include all experimentally observed degradants. purdue.edu A similar approach could be applied to this compound to predict its breakdown under various environmental conditions.
Molecular Dynamics Simulations for Interfacial Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD is particularly useful for investigating the interactions between a dye molecule and its environment, such as a solid surface (adsorbent) or surfactant micelles in a solution. rsc.org
The removal of dyes from wastewater often involves adsorption onto solid materials. MD simulations can provide a detailed picture of how dye molecules like this compound interact with and bind to the surface of an adsorbent. rsc.orgresearchgate.net These simulations model the forces between the dye and the adsorbent, including electrostatic interactions, van der Waals forces, and hydrogen bonding. mdpi.com
By running simulations, researchers can determine the preferred orientation of the dye molecule on the surface, calculate the binding or interaction energy, and understand the role of the solvent (water) in the adsorption process. For example, MD simulations of the interaction between Congo red dye and cellulose surfaces revealed stable adsorption sites and showed that the dye molecules tend to become more planar and parallel to the cellulose surface upon adsorption. researchgate.net Similarly, simulations of cationic dyes with activated carbon decorated montmorillonite have been used to calculate interaction energies and confirm experimental adsorption data. rsc.org Such modeling for this compound could help in selecting or designing more effective adsorbent materials for its removal from water.
Table 2: Example Interaction Energies from MD Simulations
| System | Interaction Energy (kcal/mol) | Primary Interaction Forces |
|---|---|---|
| Crystal Violet on Mt@AC | -165.73 | Electrostatic, van der Waals |
| Methylene Blue on Mt@AC | -123.65 | Electrostatic, van der Waals |
| Congo Red on Cellulose | Varies by site | van der Waals, Hydrogen Bonding |
This table provides examples of interaction energies calculated for other dye-adsorbent systems to illustrate the data obtained from MD simulations.
In many industrial applications, dyes are used in formulations containing surfactants. The interaction between dye and surfactant molecules can lead to the formation of self-assembled structures, such as micelles, which can affect the dye's properties. MD simulations are a powerful tool for studying the dynamics of dye-surfactant self-assembly. mdpi.com
Simulations can reveal how a dye molecule like this compound is localized within a surfactant micelle, its orientation with respect to the micelle's core and surface, and the degree of its hydration. mdpi.com These factors can influence the dye's solubility, color, and stability. MD simulations have been used to investigate the self-assembly of various surfactants and the encapsulation of dye molecules, providing insights into the interplay of hydrophobic and electrostatic interactions that drive these processes. mdpi.comub.edu
Density Functional Theory (DFT) Applications in Dye Chemistry
Density Functional Theory (DFT) is a specific class of quantum chemical calculation that has become a popular and powerful tool in chemistry for studying the electronic structure of molecules. nih.gov DFT is particularly well-suited for investigating large molecules like dyes, offering a good balance between accuracy and computational cost. researchgate.net
In the context of this compound and other dyes, DFT is widely used to:
Calculate Molecular Geometries: Determine the most stable three-dimensional structure of the dye molecule. nih.gov
Predict Spectroscopic Properties: Calculate the UV-Visible absorption spectrum, which is directly related to the dye's color. Time-dependent DFT (TD-DFT) is the standard method for this purpose. nih.govaalto.fi
Determine Reactivity Descriptors: Calculate properties derived from HOMO and LUMO energies, such as chemical potential, hardness, and electrophilicity, which help in predicting the molecule's reactivity. irjweb.comnih.gov
Model Reaction Energetics: Calculate the energies of reactants, products, and transition states to understand the thermodynamics and kinetics of reactions like degradation or synthesis.
For example, a DFT study on Acid Red 33 investigated its interaction with boron nitride nanotubes, calculating adsorption energies, HOMO-LUMO gaps, and changes in electronic properties upon adsorption. iau.ir Another study combined experimental work with DFT calculations to understand the spectral properties of a series of azo dyes, successfully correlating molecular structure with the observed maximum absorption wavelengths. nih.gov These examples highlight the broad applicability of DFT in providing a fundamental understanding of the chemical and physical properties of dyes like this compound.
Advanced Kinetic and Thermodynamic Modeling Approaches (e.g., Statistical Physical Models)
Statistical physical models offer a powerful theoretical framework for understanding adsorption processes at a molecular level. Unlike traditional kinetic models (such as pseudo-first-order or pseudo-second-order) which provide a macroscopic view of reaction rates, statistical physics models can elucidate the microscopic interactions between adsorbate molecules and the adsorbent surface. These models interpret adsorption phenomena through parameters that have a physical meaning, such as the number of molecules bound per adsorbent site, the density of receptor sites, and the adsorption energy.
Typically, in the study of dye adsorption, researchers might employ models like the monolayer model, double-layer model, or multilayer models derived from statistical physics. These models can provide insights into:
Steric parameters: How the size and orientation of the dye molecule affect the adsorption process.
Energetic parameters: The magnitude and nature of the forces (e.g., van der Waals forces, hydrogen bonding) involved in the adsorption, which can be quantified through adsorption energy calculations.
Thermodynamic functions: A more profound understanding of thermodynamic parameters like entropy, enthalpy, and Gibbs free energy from a molecular perspective.
For instance, studies on analogous compounds like Acid Red 114 have utilized statistical physics to show that the molecule adsorbs onto surfaces in a nonparallel orientation and that the process is governed by physical adsorption, as indicated by calculated adsorption energies. Similarly, research on Acid Red 1 and Acid Green 25 has applied these models to interpret steric and energetic variables in the adsorption system. researchgate.net
However, without specific experimental data for this compound, it is not possible to generate the corresponding data tables for model parameters or to detail the specific research findings as requested. The application of such advanced models requires fitting experimental isotherm data (adsorption capacity at different concentrations and temperatures) to the complex non-linear equations derived from statistical physics.
Future research focusing on the adsorption of this compound would be necessary to generate the specific data required for a comprehensive analysis using statistical physical models. Such a study would provide valuable, in-depth understanding of the adsorption mechanism of this particular dye.
Industrial Applications of Acid Red 25 Research
Development of Sustainable Wastewater Treatment Strategies for Dye Effluents
The development of sustainable and economically viable strategies for treating dye-laden wastewater is a primary focus of environmental research. Various methods are being explored to remove dyes like Acid Red 25 from industrial effluents, with a strong emphasis on advanced oxidation processes (AOPs) and biological treatments. iwaponline.comresearchgate.netiwaponline.com
AOPs are chemical treatment methods designed to eliminate organic pollutants from water and wastewater. ijcce.ac.ir These processes, which include ozonation, Fenton's reagent, and photocatalysis, utilize highly reactive radicals to break down complex dye molecules. ijcce.ac.irekb.egmdpi.com For instance, the UV/H2O2 process has demonstrated high efficiency in degrading textile dyes and removing Chemical Oxygen Demand (COD). wwjournal.ir Similarly, the electro-Fenton process has shown significant success in removing Acid Red G, a related azo dye, with a removal rate of 94.05% under optimized conditions. nih.govresearchgate.net
Biological treatment methods, which employ microorganisms to degrade dyes, are considered effective and environmentally friendly. iwaponline.comresearchgate.net These methods can be combined with AOPs in hybrid systems to enhance the degradation of toxic pollutants in wastewater. researchgate.net For example, a novel hybrid acidogenic bioreactor (HAB) coupled with a biocatalyzed electrolysis module has been developed to treat wastewater containing azo dyes, demonstrating superior performance in color and COD removal. jesc.ac.cn
The selection of a treatment strategy often depends on factors such as the type of dye, the concentration of the effluent, and cost-effectiveness. iwaponline.com Research continues to focus on optimizing these methods and developing new, sustainable approaches for the comprehensive treatment of dye-containing wastewater. iwaponline.comnih.gov
Design and Engineering of Catalysts and Adsorbents for Dye Removal
A significant area of research in the treatment of dye effluents is the design and engineering of effective catalysts and adsorbents for removing compounds like this compound. These materials play a crucial role in the efficiency of both adsorption and advanced oxidation processes.
Adsorbents: A wide variety of materials have been investigated for their potential to adsorb dyes from wastewater. These include commercially available activated carbon, as well as low-cost alternatives derived from agricultural and industrial waste. researchgate.netresearchgate.netrsc.org For example, activated carbon prepared from sources like polymer waste and degassed at high temperatures has shown high adsorption capacities for acidic dyes. researchgate.netresearchgate.netx-mol.net Studies have also explored the use of natural materials such as chitosan (B1678972) from seafood shells and various types of sawdust as effective adsorbents. researchgate.netmdpi.com The efficiency of these adsorbents is influenced by several factors, including pH, temperature, and the initial concentration of the dye. researchgate.netacs.org
Interactive Table: Adsorption Capacities of Various Adsorbents for Acidic Dyes
| Adsorbent | Target Dye(s) | Maximum Adsorption Capacity (mg/g) | Optimal Conditions | Reference(s) |
|---|---|---|---|---|
| Activated Carbon (from polymer waste) | Acid Red | Not specified, but 98.72% removal efficiency | 30 mg/L initial concentration, 0.022 g adsorbent, 32°C | researchgate.net |
| Degassed Activated Carbon (600°C) | Acid Red 4, Acid Yellow 25 | 526.32 (AR 4), 555.55 (AY 25) | Not specified | researchgate.netx-mol.net |
| Chitosan (from seafood shells) | Acid Green 25, Acid Orange 10, Acid Orange 12, Acid Red 18, Acid Red 73 | Not specified | Not specified | mdpi.com |
| Walnut Sawdust | Acid Green 25 | Higher than poplar, almond, and hazelnut | Not specified | researchgate.net |
| Almond Sawdust | Acid Red 183 | Higher than walnut, poplar, and hazelnut | Not specified | researchgate.net |
| Biochar | Acid Violet 17 | 29 | pH 3, 40°C | acs.org |
Catalysts: In the realm of advanced oxidation processes, the development of efficient catalysts is paramount. Titanium dioxide (TiO2) is a widely used photocatalyst due to its non-toxic nature, chemical stability, and high photocatalytic activity. nih.govjwent.net Research has focused on enhancing the performance of TiO2 by creating nanoparticles and immobilizing them on various supports like zeolite. jwent.netijesd.orgjwent.net For instance, TiO2 nanoparticles synthesized by a modified sol-gel method have been optimized for the photodegradation of Acid Red 73. ijesd.org
Other metal oxides, such as zinc oxide (ZnO), have also been employed as catalysts. nih.govnih.gov ZnO nanoparticles, for example, have been used in a hybrid UV/Catalytic Ozonation Process (COP) for the degradation of Acid Red 18, achieving a removal efficiency of 97% under optimal conditions. nih.govnih.gov Iron-based catalysts, like magnetite, are also being explored for their efficacy in photo-Fenton reactions to degrade azo dyes. nih.govpreprints.orgscielo.br
The engineering of these catalysts and adsorbents involves optimizing their surface area, porosity, and surface chemistry to maximize their interaction with dye molecules. researchgate.netresearchgate.net
Process Optimization and Scale-up Considerations for Industrial Implementation
For any wastewater treatment technology to be viable, it must be scalable and economically feasible for industrial implementation. acs.orgoaepublish.com Research in this area focuses on optimizing process parameters and addressing the challenges of transitioning from laboratory-scale experiments to full-scale industrial applications.
Process Optimization: The efficiency of dye removal processes is highly dependent on operational parameters. Key variables that are often optimized include pH, initial dye concentration, catalyst or adsorbent dosage, temperature, and reaction time. iwaponline.comresearchgate.netresearchgate.net For example, in the photocatalytic degradation of Acid Red 73 using immobilized TiO2 nanoparticles, the optimal conditions were found to be a pH of 3, an initial dye concentration of 25 mg/L, and a hydrogen peroxide concentration of 0.5 mg/L, achieving a degradation efficiency of 92.24%. acs.org Similarly, for the electro-Fenton degradation of Acid Red G, optimal conditions were identified as a current density of 20 mA/cm², a pH of 3, and an initial sodium sulfate (B86663) concentration of 0.2 M, resulting in a 94.05% removal rate. nih.govresearchgate.net
Interactive Table: Optimized Parameters for Acid Dye Degradation
| Treatment Process | Target Dye | Optimized Parameters | Removal/Degradation Efficiency | Reference(s) |
|---|---|---|---|---|
| Photocatalysis | Acid Red 73 | pH 3, Initial Dye Conc. 25 mg/L, H₂O₂ Conc. 0.5 mg/L | 92.24% | acs.org |
| Electro-Fenton | Acid Red G | Current Density 20 mA/cm², pH 3, Na₂SO₄ Conc. 0.2 M | 94.05% | nih.govresearchgate.net |
| Hybrid UV/COP with ZnO | Acid Red 18 | Initial Dye Conc. 25 mg/L, Catalyst Conc. 3 g/L, Contact Time 40 min, pH 5 | 97% | nih.govnih.gov |
| Photocatalysis with TiO₂/Zeolite | Acid Red 18 | Catalyst Conc. 0.88 g/L, pH 6.5, Contact Time 125 min | 96.3% | jwent.net |
To address these issues, research is exploring the use of low-cost and reusable materials, as well as the integration of different technologies into hybrid systems. researchgate.netnih.gov The goal is to develop sustainable and economically viable treatment solutions that can be effectively implemented in industries that utilize dyes like this compound.
Future Research Directions and Emerging Trends for Acid Red 25 Studies
Development of Multifunctional Materials for Integrated Remediation
The next generation of treatment technologies for Acid Red 25 is moving beyond single-function materials towards multifunctional platforms that can perform several remedial actions simultaneously. This integrated approach aims to enhance efficiency, reduce operational complexity, and minimize secondary pollution.
Future research is focused on designing materials that combine adsorption with advanced oxidation processes (AOPs). For instance, composite materials that can both adsorb the dye molecules and catalyze their degradation in situ are a promising avenue. Research on other acid dyes has demonstrated the potential of such materials. For example, iron-based composites, such as Fe/C and Fe/FeC, have been used for the removal of Acid Red 66, where the material acts as an adsorbent and potentially as a catalyst in Fenton-like reactions. nih.gov Similarly, zeolite/chitosan (B1678972) hydrogels have shown rapid and effective removal of Acid Red 88, combining the high surface area of zeolite with the functional groups of chitosan to enhance adsorption. mdpi.com
The development of multifunctional materials often involves integrating different components to achieve synergistic effects. For example, combining AOPs with adsorption can lead to a highly efficient treatment process for acidic wastewater. acs.org Strategies may include:
Catalytic Adsorbents : Materials like activated carbon or zeolites can be doped with catalytic metals (e.g., iron, copper) or semiconductor nanoparticles (e.g., TiO2, ZnO). nih.govsciencegate.app These materials first concentrate the this compound molecules on their surface, after which the catalytic component initiates degradation, often triggered by an external stimulus like UV light or the addition of an oxidant.
Biochar-Based Composites : Integrating biochar with phytoremediation is another emerging strategy. mdpi.com Biochar can improve soil conditions and adsorb contaminants, while plants and their associated rhizosphere microorganisms can degrade the pollutants. mdpi.com This combined approach could be explored for soil and water contaminated with this compound.
Magnetic Nanocomposites : The use of magnetic nanoparticles, such as oleic acid-coated Fe3O4, offers a dual function of degradation and easy separation. rsc.org These particles can act as catalysts for dye degradation and can be efficiently recovered from the treated water using a magnetic field, allowing for reuse and preventing the release of nanomaterials into the environment. nih.govrsc.org
An integrated remediation process often combines chemical and biological approaches for more effective heavy metal and organic pollutant removal. frontiersin.org This can be particularly relevant as textile effluents often contain a mix of contaminants.
| Material | Target Dye | Functions | Key Findings | Reference |
|---|---|---|---|---|
| Porous Fe/C-based Composites | Acid Red 66 | Adsorption, Magnetic Separation | Fe3O4 nanoparticles on a carbon layer showed good adsorption capacity (15.5 mg/g) and magnetic properties for easy removal. | nih.gov |
| Zeolite/Chitosan (ZL–CH) Hydrogel | Acid Red 88 | Adsorption | Achieved a maximal adsorption capacity of 332.48 mg/g, with equilibrium reached in just 1 minute. | mdpi.com |
| nZVI on Activated Carbon (nZVI-AC) | Acid Red 33 | Adsorption, Reduction | The nanocomposite showed spontaneous and endothermic adsorption, effectively removing the dye. | ijcce.ac.ir |
| Oleic Acid-Coated Fe3O4 NPs | General Dyes | Photocatalytic Degradation, Magnetic Separation, Antibacterial | Demonstrated rapid photocatalytic dye degradation and could be efficiently recovered for reuse. | rsc.org |
Application of Artificial Intelligence and Machine Learning in Process Optimization and Mechanism Prediction
Artificial Intelligence (AI) and Machine Learning (ML) are becoming indispensable tools in environmental science, offering powerful ways to optimize complex processes and predict outcomes based on large datasets. For this compound, these technologies hold significant potential for enhancing degradation efficiency and elucidating reaction mechanisms.
Process Optimization: The degradation of azo dyes is influenced by numerous interacting parameters, including pH, catalyst dosage, initial dye concentration, temperature, and reaction time. AI models, such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and hybrid approaches like ANFIS-ACO (Adaptive Neuro-Fuzzy Inference System with Ant Colony Optimization), can model these complex, non-linear relationships to predict the optimal conditions for maximum dye removal. acs.org For instance, research on the electrocoagulation of three acid azo dyes (Acid Orange 7, Acid Brown 14, and Acid Red 18) successfully used an ANN model combined with a genetic algorithm (GA) to determine the best elimination conditions. researchgate.net Such approaches can significantly reduce the number of experiments needed, saving time and resources while improving performance. rsc.org Bayesian optimisation, an ML-assisted routine, has been used to successfully optimise heterogeneous photochemical transformations, even accounting for catalyst degradation over time. rsc.org
Mechanism Prediction: Beyond optimization, ML is being developed to predict the biodegradation and degradation pathways of chemical compounds. ecmlpkdd2008.orgacs.org By training models on extensive databases of known chemical reactions, it is possible to predict the likely transformation products of this compound under specific conditions. For example, the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) uses a pathway prediction system based on biotransformation rules. ecmlpkdd2008.org ML can refine these rule-based systems by learning which transformations are more likely to occur. ecmlpkdd2008.org More advanced models, like convolutional neural networks (CNNs), can use molecular images to predict photocatalytic degradation rates and even identify the most likely active sites on the pollutant molecule for initial attack. semanticscholar.org This predictive power can guide the design of more effective degradation strategies by identifying recalcitrant intermediates that may require specific treatment steps.
| AI/ML Model | Application | Target Pollutant(s) | Key Outcome | Reference |
|---|---|---|---|---|
| Artificial Neural Network (ANN) & Genetic Algorithm (GA) | Process Optimization | Acid Orange 7, Acid Brown 14, Acid Red 18 | Identified optimal conditions for electrocoagulation, achieving removal efficiencies up to 98.12%. | researchgate.net |
| Bayesian Optimisation (BO) | Process Optimization | Reactive Orange 16 (Azo Dye) | Autonomously identified optimal conditions for photocatalytic degradation in a continuous flow reactor, accounting for catalyst deactivation. | rsc.org |
| CatBoost Model | Process Optimization | Malachite Green (MG) Dye | Outperformed other models in predicting degradation efficiency and identified optimal process conditions. | researchgate.net |
| Convolutional Neural Network (CNN) | Mechanism/Rate Prediction | Various Organic Contaminants | Predicted photocatalytic degradation rates from molecular images and identified potential reaction active sites. | semanticscholar.org |
| Long Short-Term Memory (LSTM) | Degradation Estimation | Lead-Acid Battery | Predicted the Remaining Useful Lifetime (RUL) of batteries, a concept applicable to catalyst lifetime prediction. | preprints.org |
Green Chemistry Principles in this compound Synthesis and Degradation
The application of green chemistry principles is a critical trend aimed at making the entire lifecycle of chemicals like this compound more sustainable. nih.govajrconline.org This involves developing cleaner synthesis routes and more environmentally benign degradation methods.
Green Synthesis: The traditional synthesis of azo dyes involves diazotization of a primary aromatic amine followed by coupling with a suitable partner. Green chemistry seeks to improve this process by:
Using Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, supercritical CO2, or ionic liquids. nih.gov For example, research has shown the successful use of boric acid, a greener Lewis acid catalyst, for amide synthesis. ajrconline.org
Improving Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. nih.gov
Employing Catalysis: Using catalysts in small amounts instead of stoichiometric reagents to reduce waste. nih.govajrconline.org
Utilizing Alternative Energy Sources: Employing methods like microwave irradiation or ultrasound to accelerate reactions, often reducing reaction times and energy consumption. nih.govnih.gov A microwave-assisted method for synthesizing unsymmetrical azo dyes by coupling nitroarenes with anilines has been developed, offering a rapid and sustainable alternative to traditional routes. nih.gov
Green Degradation: Research into the degradation of this compound is also being guided by green chemistry principles:
Design for Degradation: Creating new dye structures that are inherently more biodegradable after their useful life. ajrconline.org
Use of Green Oxidants and Catalysts: Employing environmentally safe oxidants like hydrogen peroxide and catalysts derived from abundant, non-toxic materials. The green synthesis of zero-valent iron (ZVI) nanoparticles using plant extracts (e.g., from banana peels or rooibos tea) has been explored for the degradation of other acid dyes, offering an eco-friendly alternative to chemically synthesized nanoparticles. researchgate.netijplantenviro.com
Biocatalysis: Using enzymes or whole microorganisms to break down the dye. Laccase, for example, has been immobilized on supports like TiO2/ZnO to create a reusable biocatalytic system for degrading dyes such as C.I. Acid Green 25. sciencegate.app
In-Situ Spectroscopic and Microscopic Investigations of Reaction Pathways
A fundamental understanding of how this compound degrades is crucial for developing more effective remediation technologies. A key trend in this area is the use of in-situ techniques, which allow researchers to monitor the chemical transformation process in real-time under actual reaction conditions. rsc.org This provides direct evidence of reaction intermediates, active sites, and kinetic pathways, which is often difficult to obtain from conventional ex-situ (before and after) measurements.
Future research on this compound will likely employ a suite of these advanced analytical methods:
In-Situ UV-Visible Spectroscopy: This technique can track the decolorization of the dye solution by monitoring the disappearance of the characteristic absorption peak of the azo bond in the visible region. nih.govnih.gov By continuously scanning the spectrum, researchers can also detect the formation of new chromophoric intermediates during the degradation process. researchgate.net
In-Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques provide molecular-level information about the chemical bonds present in the system. nih.gov They can be used to identify the functional groups of degradation intermediates and products, helping to piece together the reaction pathway. For example, the disappearance of the N=N bond signal and the appearance of signals from smaller aromatic or aliphatic compounds can be tracked. Raman microscopy, in particular, is well-suited for studying reactions in small volumes and even within living cells. rsc.org
In-Situ Mass Spectrometry: Techniques like online mass spectrometry can identify the molecular weight of intermediates and final products as they are formed, providing direct evidence for proposed degradation pathways. sciencegate.app
Scanning Probe Microscopy (SPM): High-resolution techniques like Scanning Tunneling Microscopy (STM) can visualize chemical reactions at the single-molecule level on a catalyst surface. oup.com While challenging, applying such techniques could provide unprecedented insight into how an this compound molecule interacts with a catalyst and breaks apart.
By combining these in-situ methods with computational modeling, researchers can build a comprehensive picture of the reaction mechanism, from the initial interaction of the dye with the catalyst to the formation of the final, mineralized products. rsc.org
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing Acid Red 25’s purity and structural integrity?
- Methodological Answer :
- UV-Vis Spectroscopy : Use a wavelength range of 400–600 nm (λmax ~514 nm for this compound) to confirm absorbance peaks. Prepare calibration curves using serial dilutions (e.g., 0.1–10 mg/L) for quantification .
- HPLC : Employ a C18 column with a mobile phase of acetonitrile:water (70:30 v/v) at 1 mL/min flow rate. Retention time and peak area comparisons against certified standards validate purity .
- FTIR : Analyze functional groups (e.g., -N=N- azo bonds at ~1600 cm<sup>-1</sup>, sulfonic acid groups at ~1040 cm<sup>-1</sup>) to confirm structural identity .
Q. How can solubility and stability of this compound be systematically evaluated under varying pH conditions?
- Methodological Answer :
- Prepare buffer solutions (pH 2–12) and dissolve this compound (e.g., 1 mM). Monitor solubility via turbidity measurements (nephelometry) and stability via UV-Vis absorbance over 24–72 hours.
- Use kinetic modeling (e.g., zero/first-order decay) to quantify degradation rates. Control temperature (e.g., 25°C) and light exposure to isolate pH effects .
Advanced Research Questions
Q. How should experimental parameters be optimized for photocatalytic degradation studies of this compound?
- Methodological Answer :
- Design : Use a factorial design (e.g., 3<sup>3</sup>) to test variables: catalyst loading (0.1–1.0 g/L), pH (3–9), and initial dye concentration (10–100 mg/L).
- Analysis : Quantify degradation efficiency via HPLC-UV and Total Organic Carbon (TOC) analysis. Validate using control experiments (e.g., no catalyst, dark conditions) .
- Table :
| Parameter | Range Tested | Optimal Value | Analytical Method |
|---|---|---|---|
| Catalyst Loading | 0.1–1.0 g/L | 0.5 g/L | TOC Reduction (%) |
| pH | 3–9 | 5 | UV-Vis/HPLC |
| Light Intensity | 300–800 W/m² | 500 W/m² | Radiometer |
Q. How can contradictory data on this compound’s ecotoxicity across studies be critically analyzed?
- Methodological Answer :
- Data Harmonization : Normalize toxicity metrics (e.g., LC50, EC50) using species-specific bioconversion factors. Compare studies under standardized conditions (e.g., OECD Test Guidelines 201/202).
- Statistical Reconciliation : Apply meta-analysis tools (e.g., random-effects models) to account for variability in test organisms, exposure durations, and dye concentrations .
- Controlled Replication : Repeat key studies with identical protocols (e.g., Daphnia magna, 48-h exposure) to isolate methodological discrepancies .
Q. What advanced analytical techniques are suitable for identifying this compound degradation byproducts?
- Methodological Answer :
- LC-MS/MS : Use electrospray ionization (ESI) in negative mode to detect sulfonated intermediates (e.g., m/z 300–500). Compare fragmentation patterns with spectral libraries .
- GC-MS : Derivatize polar byproducts (e.g., silylation) for volatile compound analysis. Focus on aromatic amines (e.g., aniline derivatives) as potential toxic residues .
- Ecotoxicity Profiling : Combine analytical data with bioassays (e.g., Microtox®) to correlate byproduct concentrations with toxicity endpoints .
Methodological Best Practices
- Reproducibility : Document instrument parameters (e.g., HPLC column lot, detector settings) and environmental controls (e.g., temperature, light source) in detail .
- Data Validation : Use internal standards (e.g., deuterated analogs) for mass spectrometry and spike-recovery tests (80–120% acceptable range) for chromatography .
- Ethical Reporting : Share raw data (e.g., spectral files, kinetic curves) in supplementary materials and disclose funding sources/conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
